molecular formula C14H13NO3 B3318111 4-Acetoxy-1-(acetylamino)naphthalene CAS No. 98728-71-3

4-Acetoxy-1-(acetylamino)naphthalene

Cat. No.: B3318111
CAS No.: 98728-71-3
M. Wt: 243.26 g/mol
InChI Key: QCXQIJWQFTWLKC-UHFFFAOYSA-N
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Description

4-Acetoxy-1-(acetylamino)naphthalene (CAS 98728-71-3) is an organic compound with the molecular formula C 14 H 13 NO 3 and a molecular weight of 243.26 g/mol . This chemical features a naphthalene core, a privileged scaffold in medicinal chemistry and material science due to its rigid, planar, and lipophilic nature . The naphthalene structure is historically significant and was first isolated from coal tar in the 19th century . In contemporary research, derivatives containing the naphthalene core are investigated for a wide spectrum of potential biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Specifically, the presence of both acetoxy and acetylamino functional groups on this molecule places it within a class of acetylated amino-naphthalene derivatives that are of significant academic interest . The acetylation of amino-naphthalenes is a common strategy to alter the parent molecule's physicochemical properties, which can improve stability and modulate biological activity, making such compounds versatile platforms for developing new therapeutic agents and chemical probes . This product is intended For Research Use Only and is not intended for human or veterinary diagnostics or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetamidonaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9(16)15-13-7-8-14(18-10(2)17)12-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQIJWQFTWLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 4 Acetoxy 1 Acetylamino Naphthalene

Reaction Pathways Involving the Acetoxy Group in Naphthalene (B1677914) Derivatives

The acetoxy group at the 4-position of the naphthalene ring is a key site of chemical reactivity, primarily susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester linkage, yielding the corresponding naphthol, 4-hydroxy-1-(acetylamino)naphthalene, and acetic acid. The mechanism of this transformation is analogous to that of other aryl acetates.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetoxy group. This results in the formation of a tetrahedral intermediate, which subsequently collapses to expel the naphtholate anion as the leaving group, which is then protonated to give the naphthol.

In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen of the acetoxy group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of acetic acid to afford the naphthol.

A study on the solvolysis of N-acetoxy-1-N-acetylaminonaphthalene revealed that the reaction pathway is highly dependent on the position of the substituents. rsc.org While the 2-isomer undergoes acyl-oxygen scission, the 1-isomer, which is structurally related to the title compound, reacts via the formation of a nitrenium ion intermediate. rsc.org This suggests that the reactivity of the acetoxy group can be significantly influenced by the neighboring acetylamino group.

Transformations at the Acetylamino Moiety of Naphthalene Compounds

The acetylamino group at the 1-position also presents a site for chemical transformations, most notably hydrolysis of the amide bond. This reaction, which can be catalyzed by either acid or base, results in the formation of 1-amino-4-acetoxynaphthalene and acetic acid.

Acid-catalyzed hydrolysis begins with the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the carboxylic acid and the protonated aminonaphthalene.

Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the amide anion, which is a poor leaving group. Therefore, a proton transfer from the adjacent hydroxyl group typically occurs to facilitate the departure of the amine.

The solvolysis of N-acetoxy-1-N-acetylaminonaphthalene has been shown to proceed through a nitrenium ion intermediate. rsc.org This pathway involves the heterolytic cleavage of the N-O bond, generating a highly reactive nitrenium ion. This intermediate can then react with nucleophiles or undergo rearrangements, leading to a variety of products. This finding underscores the unique reactivity of the acetylamino group on the naphthalene ring, particularly when an acetoxy group is also present on the nitrogen atom.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the lower delocalization energy of the fused rings. masterorganicchemistry.com The regiochemical outcome of such reactions on 4-acetoxy-1-(acetylamino)naphthalene is governed by the directing effects of the two substituents.

The acetylamino group (-NHCOCH3) is an ortho-, para-directing and activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The acetylamino group is a stronger activating group than the acetoxy group.

In this compound, both substituents direct incoming electrophiles to the same positions. The acetylamino group at C1 directs to the C2 (ortho) and C4 (para) positions. The acetoxy group at C4 directs to the C3 (ortho) and C5/C8 (para-like) positions. The strong activating and directing effect of the acetylamino group at C1 would strongly favor substitution at the C2 position. Steric hindrance from the peri-position (C8) would likely disfavor substitution at the C2 position to some extent, but the electronic activation is expected to be the dominant factor.

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally disfavored due to the presence of two electron-donating groups, which increase the electron density of the aromatic system and thus repel nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Redox Chemistry and Aromaticity Considerations in Naphthalene Derivatives

The redox chemistry of this compound is influenced by the electron-donating nature of its substituents. The acetylamino and, to a lesser extent, the acetoxy groups increase the electron density of the naphthalene ring, making it more susceptible to oxidation compared to unsubstituted naphthalene.

Oxidation of the naphthalene ring can lead to the formation of naphthoquinones. In the case of this compound, oxidation could potentially lead to a 1,4-naphthoquinone derivative, although the presence of the acetylamino group might direct the oxidation to other positions or lead to more complex reaction pathways. The oxidation of N-acetyl-p-aminophenol (acetaminophen) to the corresponding N-acetyl-p-quinoneimine is a well-studied electrochemical process, and analogous transformations could be envisioned for naphthalene derivatives. researchgate.net

Reduction of the naphthalene ring system is also possible, typically requiring strong reducing agents. The reaction can proceed in a stepwise manner, first yielding a dihydronaphthalene derivative and then a tetralin (tetrahydronaphthalene) derivative upon further reduction. The specific regiochemistry of the reduction would be influenced by the substituents.

The aromaticity of the naphthalene ring system is a key factor in its reactivity. Any reaction that disrupts the aromatic π-system, such as addition or substitution, will have an energetic cost associated with the loss of resonance stabilization. The intermediates in electrophilic aromatic substitution, for instance, are resonance-stabilized carbocations (arenium ions), and the stability of these intermediates determines the reaction's regioselectivity. The preservation of a fully aromatic benzene ring within the naphthalene system is a significant driving force in many of its reactions.

Thermal and Photochemical Reactivity Profiles of Acetylated Naphthalenes

The thermal stability of this compound is expected to be reasonably high, as is typical for aromatic compounds. However, at elevated temperatures, decomposition can occur. The likely points of initial thermal degradation would be the functional groups. The acetoxy group could undergo elimination to form a ketene and a naphthol, or homolytic cleavage of the ester bond could occur. The acetylamino group could also undergo thermal decomposition, potentially through cleavage of the amide bond or other more complex fragmentation pathways. Studies on the thermal decomposition of nitrogen-rich heterocyclic esters have shown that pyrolysis often proceeds via radical mechanisms involving the homolytic breaking of C-C, C-N, and C-O bonds. mdpi.com

The photochemical reactivity of naphthalene derivatives is a rich area of study, as the naphthalene chromophore absorbs UV light and can undergo various photochemical transformations. nih.gov Naphthalene and its derivatives can participate in photosensitized reactions, photodimerizations, and photooxidations. The presence of the acetoxy and acetylamino groups will modify the photophysical and photochemical properties of the naphthalene core. For instance, the electron-donating nature of these groups can influence the energy levels of the excited states and the rates of intersystem crossing and fluorescence. Photochemical reactions could involve cleavage of the ester or amide bonds, or reactions involving the aromatic ring itself, such as photo-induced substitution or addition reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Acetoxy 1 Acetylamino Naphthalene Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-Acetoxy-1-(acetylamino)naphthalene. Through various NMR experiments, a complete picture of the molecular skeleton, including the connectivity of atoms and their spatial relationships, can be assembled.

Detailed analysis of ¹H NMR spectra allows for the identification of all proton environments within the molecule. The chemical shifts (δ) of the aromatic protons on the naphthalene (B1677914) ring system provide information about their electronic environment and substitution pattern. The integration of these signals confirms the number of protons in each environment. Furthermore, spin-spin coupling patterns (J-coupling) between adjacent protons reveal their connectivity. For instance, the protons on the naphthalene core will exhibit characteristic doublet and triplet patterns depending on their position relative to their neighbors. The methyl protons of the acetylamino and acetoxy groups would appear as distinct singlets, typically in the δ 2.0-2.5 ppm range.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, complements the proton data by identifying all unique carbon atoms. This includes the quaternary carbons of the naphthalene ring and the carbonyl carbons of the acetyl and acetoxy groups, which resonate at characteristic downfield shifts. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the final structure. COSY spectra map out ¹H-¹H coupling networks, confirming the arrangement of protons on the naphthalene ring, while HSQC correlates each proton with its directly attached carbon atom. For more complex structural questions, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range (2-3 bond) correlations between protons and carbons, solidifying the placement of the acetylamino and acetoxy substituents on the naphthalene scaffold. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Ring 7.2 - 8.0 115 - 145
Acetylamino (-NHCOCH₃) NH: 8.5-9.5 (broad s); CH₃: 2.1-2.3 (s) C=O: 168-170; CH₃: 23-25

Note: Predicted values are based on typical chemical shifts for similar functional groups and naphthalene derivatives.

Mass Spectrometric Approaches for Mechanistic Studies and Metabolite Identification of Naphthalene Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds, and it is particularly valuable for studying the metabolism of naphthalene derivatives. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS becomes a primary method for identifying and quantifying metabolites in biological matrices such as urine. nih.govplos.org

Naphthalene itself is metabolized by cytochrome P450 enzymes to form an epoxide, which can then undergo several biotransformation pathways. researchgate.net These pathways lead to the formation of various metabolites, including naphthols, which are subsequently conjugated with sulfate or glucuronic acid to increase water solubility and facilitate excretion. nih.govresearchgate.net Similar metabolic pathways can be anticipated for substituted naphthalenes like this compound.

In a typical LC-MS/MS analysis, the parent compound and its metabolites are first separated chromatographically. They then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). The initial mass analysis (MS1) selects the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) of a suspected metabolite. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed (MS2). The fragmentation pattern provides structural information that helps to confirm the identity of the metabolite. For instance, the loss of a sulfate group (SO₃, 80 Da) or a glucuronic acid moiety (176 Da) is a characteristic marker for these types of conjugates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites and further confirming their identity.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-QTOF) in the Purity Assessment and Isolation of this compound Analogs

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogs. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry are two of the most powerful hyphenated techniques for this purpose.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, it may be necessary to create a more volatile derivative prior to analysis. In a GC-MS system, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared against a library for identification. researchgate.net This makes GC-MS an excellent tool for identifying and quantifying impurities in a sample, thereby assessing its purity.

For non-volatile or thermally sensitive analogs, Liquid Chromatography (LC) is the separation method of choice. When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF), the system offers exceptional sensitivity and specificity. LC-QTOF provides very accurate mass measurements, which aids in the confident identification of the main compound and any minor impurities or analogs, even when reference standards are not available. plos.orgresearchgate.net The chromatographic separation allows for the isolation of these analogs for further characterization.

Table 2: Comparison of Chromatographic Techniques for Analysis of Naphthalene Analogs

Technique Principle Analytes Advantages
GC-MS Separation based on volatility/boiling point. Volatile, thermally stable compounds. High resolution, established libraries for identification.

| LC-QTOF | Separation based on polarity/partitioning. | Non-volatile, thermally labile compounds. | High mass accuracy, suitable for a wide range of compounds. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups, molecular structure, and bonding within this compound. These methods are particularly useful for studying conformational isomers and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key IR bands would include:

N-H stretching: A band around 3300-3500 cm⁻¹ from the amide group.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

C=O stretching: Two distinct carbonyl bands in the region of 1650-1760 cm⁻¹, one for the amide (Amide I band) and one for the ester. The exact position of these bands can be sensitive to the molecular environment.

N-H bending: An amide N-H bending vibration (Amide II band) typically appears around 1550-1640 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. The aromatic naphthalene ring, for instance, would yield characteristic strong bands in the Raman spectrum.

Changes in the position, shape, and intensity of these vibrational bands can indicate different molecular conformations or the presence of intermolecular interactions. For example, hydrogen bonding involving the N-H or C=O groups would typically cause a broadening and a shift to lower frequency of the corresponding stretching bands. nih.gov By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, providing a deeper understanding of the molecule's conformational preferences. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and torsional angles within the molecule. For this compound, a single-crystal X-ray diffraction study would yield an exact model of its solid-state conformation.

The analysis would reveal the planarity of the naphthalene ring system and the orientation of the acetoxy and acetylamino substituents relative to the ring. Of particular interest would be the intermolecular interactions that dictate the crystal packing. These interactions often include hydrogen bonds, for example, between the amide N-H of one molecule and a carbonyl oxygen of a neighboring molecule. nih.gov The analysis would also reveal other non-covalent interactions, such as π–π stacking between the aromatic naphthalene rings of adjacent molecules, which are common in the crystal structures of such compounds. nih.gov This detailed structural information is crucial for understanding the physical properties of the solid material and for structure-activity relationship studies. Hirshfeld surface analysis can also be employed to visualize and quantify the different types of intermolecular contacts within the crystal. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide
Naphthalene

Theoretical and Computational Investigations of 4 Acetoxy 1 Acetylamino Naphthalene

Quantum Chemical Studies (e.g., DFT, Ab Initio) on the Electronic Structure and Reactivity of 4-Acetoxy-1-(acetylamino)naphthalene

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of molecules. For this compound, these studies can predict various molecular properties that govern its chemical behavior.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The acetylamino and acetoxy groups, being electron-donating and electron-withdrawing respectively (though the acetoxy group can also be a weak electron-donating group through resonance), will significantly influence the electron distribution across the naphthalene (B1677914) ring system.

Table 1: Predicted Quantum Chemical Properties of Naphthalene Derivatives

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The acetylamino group is expected to raise the HOMO energy, increasing susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The acetoxy group may lower the LUMO energy, influencing interactions with nucleophiles.
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.The combined effect of the substituents will determine the overall energy gap, influencing its reactivity profile.
Dipole Moment Measure of the overall polarity of the molecule.The presence of polar C=O and N-H bonds will result in a significant dipole moment, affecting solubility and intermolecular interactions.
Mulliken Charges Distribution of atomic charges throughout the molecule.The nitrogen and oxygen atoms are expected to carry negative partial charges, while the carbonyl carbons will have positive partial charges.

Molecular Docking and Dynamics Simulations in the Context of Ligand-Receptor Interactions of Naphthalene Scaffolds

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. While specific docking studies for this compound are limited, research on other naphthalene derivatives provides a strong basis for understanding its potential biological interactions. nih.gov

Naphthalene scaffolds are present in numerous bioactive compounds, and their derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. manipal.eduisfcppharmaspire.comnih.govnih.gov For instance, molecular docking studies of naphthalene-based inhibitors with COX-2 have revealed key interactions within the enzyme's active site. isfcppharmaspire.comnih.govnih.gov These studies often show that the naphthalene core provides a scaffold that fits into hydrophobic pockets of the receptor, while the substituents form specific hydrogen bonds and other polar interactions with amino acid residues.

For this compound, the acetylamino and acetoxy groups would be critical for forming hydrogen bonds with residues like arginine, tyrosine, and serine in an enzyme's active site. MD simulations can further explore the stability of these interactions over time, providing insights into the dynamics of the ligand-receptor complex. manipal.edu Simulations of similar molecules in lipid bilayers have also been conducted to understand their membrane permeability and interaction with cell membranes. nih.govuci.edursc.orgmdpi.commdpi.com

Table 2: Potential Molecular Docking and Dynamics Insights for this compound

Simulation TypeInformation GainedPredicted Interactions for this compound
Molecular Docking Binding affinity (scoring functions), preferred binding pose, key interacting residues.The naphthalene core could engage in π-π stacking with aromatic residues, while the acetylamino and acetoxy groups could form hydrogen bonds with polar residues in a binding pocket.
Molecular Dynamics Stability of the ligand-receptor complex, conformational changes, solvent effects.MD simulations could reveal the flexibility of the acetyl and acetoxy groups and the overall stability of the binding pose predicted by docking.

Prediction of Reaction Mechanisms and Intermediates via Computational Chemistry for Acetylated Naphthalenes

Computational chemistry offers a powerful approach to investigate reaction mechanisms, including the identification of transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of this compound likely involves the acetylation of 1-amino-4-naphthol.

The Friedel-Crafts acylation of naphthalenes is a classic example where computational studies can provide deep mechanistic insights. researchgate.net Theoretical investigations can model the reaction pathway, calculating the activation energies for different steps and predicting the most likely mechanism. For the acetylation of 1-amino-4-naphthol, computational methods could be used to compare the reactivity of the amino and hydroxyl groups and to understand the regioselectivity of the reaction.

The formation of intermediates, such as tetrahedral intermediates in the acylation steps, can be modeled. The stability of these intermediates and the energy barriers for their formation and collapse can be calculated to build a comprehensive energy profile for the reaction. While specific computational studies on the synthesis of this compound are not prevalent, the principles from studies on the acylation of similar aromatic compounds are directly applicable. researchgate.netnih.gov

Table 3: Predicted Intermediates in the Synthesis of this compound

Reaction StepPredicted IntermediateComputational Insights
N-acetylation of 1-amino-4-naphthol Tetrahedral intermediate at the nitrogen atom.Calculation of the energy barrier for the attack of the amino group on the acetylating agent.
O-acetylation of 1-acetylamino-4-naphthol Tetrahedral intermediate at the oxygen atom.Comparison of the activation energy for N-acetylation versus O-acetylation to predict the reaction sequence.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For naphthalene derivatives, QSAR models have been developed to predict various activities, including anticancer and anti-inflammatory properties. nih.govnih.govcmu.ac.th

A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then built to correlate these descriptors with the observed biological activity.

For this compound, a QSAR model could be used to predict its potential bioactivity based on its calculated descriptors. For example, a QSAR model for anticancer activity of naphthalene derivatives might include descriptors related to molecular size, shape, and electronic properties. nih.govnih.gov By inputting the calculated descriptors for this compound into a validated QSAR model, a prediction of its activity can be obtained.

Table 4: Representative Descriptors Used in QSAR Models for Naphthalene Derivatives

Descriptor TypeExample DescriptorsRelevance to Bioactivity
Electronic HOMO, LUMO, Dipole MomentInfluence electrostatic interactions with the target receptor.
Topological Molecular Connectivity IndicesDescribe the branching and connectivity of the molecule.
Physicochemical LogP, Molar RefractivityRelate to the molecule's hydrophobicity and transport properties.
3D-Descriptors Surface Area, VolumeDescribe the size and shape of the molecule, which are crucial for receptor fitting.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. It plays a crucial role in modern drug discovery, particularly in the design of new analogs and in virtual screening of large compound libraries. ijpsjournal.comresearchgate.net

Starting from the scaffold of this compound, cheminformatics tools can be used to design a virtual library of analogs by systematically modifying its structure. For example, the acetyl groups could be replaced with other acyl groups, or the positions of the substituents on the naphthalene ring could be varied. These virtual compounds can then be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to select candidates with favorable pharmacokinetic properties. ijpsjournal.com

Virtual screening is another powerful cheminformatics technique where large databases of compounds are computationally docked into the active site of a biological target. rjptonline.orgresearchgate.net This allows for the rapid identification of potential hits that can then be prioritized for experimental testing. Naphthalene-based compound libraries have been screened against various targets, leading to the discovery of novel inhibitors. nih.govresearchgate.net

Table 5: Cheminformatics Tools and Their Application in Designing Analogs of this compound

Cheminformatics Tool/ApproachApplicationExample for this compound Analogs
Molecular Scaffolding Identification of the core structure for analog design.The 1-amino-4-hydroxynaphthalene core can be used as a scaffold for creating new derivatives.
Combinatorial Library Generation Creation of a large virtual library of related compounds.Systematically varying the acyl groups on the nitrogen and oxygen atoms.
Drug-Likeness Filtering Application of rules (e.g., Lipinski's) to select compounds with good ADME properties.Filtering the virtual library to remove compounds with poor predicted oral bioavailability.
Virtual Screening Docking of a compound library against a biological target.Screening the designed analogs against an enzyme like COX-2 to identify potential inhibitors.

Structure Activity Relationship Sar Studies of 4 Acetoxy 1 Acetylamino Naphthalene Derivatives in Biological Systems

Correlating Specific Structural Modifications to Observed Biological Activity in Acetylated Naphthalene (B1677914) Compounds

The biological activity of acetylated naphthalene compounds is intricately linked to the nature and position of their substituents. Modifications to the naphthalene core can significantly impact their pharmacological effects, which range from anticancer to antimicrobial activities. nih.govnih.govekb.eg

The introduction of various functional groups to the naphthalene scaffold allows for the fine-tuning of a compound's electronic and steric properties, which in turn dictates its interaction with biological targets. For instance, the substitution pattern on the naphthalene ring has been shown to be a critical determinant of activity. Studies on naphthalene-chalcone hybrids have indicated that substitution at the second position of the naphthalene ring can enhance biological activity compared to substitution at the first position. nih.gov

Furthermore, the nature of the substituent plays a pivotal role. The incorporation of a 2-methoxyethyl substituent in some naphthalene-chalcone derivatives has been shown to increase their anticandidal activity. nih.gov In the context of anticancer activity, naphthalene-substituted triazole spirodienones have demonstrated potent cytotoxic effects, with specific derivatives arresting the cell cycle and inducing apoptosis in cancer cell lines. nih.gov The presence of the naphthalene moiety is often associated with improved chemical and metabolic stability of the active molecule while retaining its pharmacological properties. nih.gov

The following table summarizes the anticancer activity of a series of naphthalene-substituted triazole spirodienones, highlighting the impact of minor structural changes on their cytotoxicity.

CompoundModificationIC50 (μM) against MDA-MB-231IC50 (μM) against HelaIC50 (μM) against A549
6aNaphthalene-1-yl0.030.070.08
6bNaphthalene-2-yl0.120.250.31
6c6-Methoxy-naphthalene-2-yl0.260.722.00

Influence of Acetoxy and Acetylamino Substituents on the Biological Efficacy of Naphthalene Analogues

The acetoxy and acetylamino groups are key functional moieties that can significantly modulate the biological profile of naphthalene analogues. The electronic properties of these substituents play a crucial role in their interaction with biological targets.

The acetoxy group , being an ester, can act as a leaving group or be hydrolyzed by esterases in vivo to a hydroxyl group. This biotransformation can lead to the activation or deactivation of the compound. The electron-withdrawing nature of the acetyl group within the acetoxy moiety can influence the electron density of the naphthalene ring, thereby affecting its binding affinity to target proteins.

The acetylamino group is a common feature in many biologically active molecules. The nitrogen atom can participate in hydrogen bonding, which is a critical interaction for ligand-receptor binding. The acetyl group itself can also form hydrophobic interactions. In a study on podophyllotoxin derivatives, 4β-N-acetylamino substitution was found to yield compounds with potent anticancer activities. annalsofrscb.ronih.govmdpi.com This suggests that the acetylamino group can be a crucial pharmacophoric element.

The relative positions of the acetoxy and acetylamino groups on the naphthalene ring are also critical. In 4-acetoxy-1-(acetylamino)naphthalene, the 1,4-substitution pattern places these groups on the same aromatic ring, potentially leading to intramolecular interactions or specific binding conformations that influence biological activity.

Identification of Pharmacophores and Key Structural Features for Naphthalene-Based Biologically Active Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For naphthalene-based compounds, several key structural features have been identified as being important for their biological activity.

The naphthalene scaffold itself is a crucial lipophilic component that can engage in van der Waals and π-π stacking interactions with aromatic residues in the binding sites of proteins. nih.govekb.eg Its rigid, planar structure provides a defined orientation for the appended functional groups.

Hydrogen bond donors and acceptors are critical for specific interactions with biological targets. The nitrogen of the acetylamino group and the carbonyl oxygen of both the acetylamino and acetoxy groups can act as hydrogen bond acceptors, while the N-H of the acetylamino group can act as a hydrogen bond donor.

The following table outlines key pharmacophoric features and their potential roles in the biological activity of naphthalene derivatives.

Pharmacophoric FeatureStructural ComponentPotential Role in Biological Activity
Aromatic Ring SystemNaphthalene Coreπ-π stacking interactions, hydrophobic interactions, scaffold for substituent orientation.
Hydrogen Bond AcceptorCarbonyl oxygen of acetoxy and acetylamino groups, Nitrogen of acetylamino groupFormation of hydrogen bonds with receptor sites.
Hydrogen Bond DonorN-H of acetylamino groupFormation of hydrogen bonds with receptor sites.
Hydrophobic GroupNaphthalene ring, Acetyl groupsEnhancement of binding affinity through hydrophobic interactions, membrane permeability.

Stereochemical Implications in the Structure-Activity Relationships of Naphthalene Derivatives

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. ekb.eg This is due to the three-dimensional nature of biological receptors, which often show a high degree of stereoselectivity in their interactions with ligands.

While this compound itself is not chiral, the introduction of chiral centers through further derivatization could have profound effects on its biological activity. For instance, if a substituent with a chiral center were to be introduced, the resulting enantiomers or diastereomers would likely exhibit different potencies and efficacies.

The differential activity of stereoisomers is well-documented for many classes of drugs. For example, the (S)-enantiomer of ibuprofen is significantly more potent as an anti-inflammatory agent than the (R)-enantiomer. ekb.eg In the context of naphthalene derivatives, the spatial arrangement of substituents can influence how the molecule fits into a binding pocket and interacts with key residues.

Should a chiral center be present in a derivative of this compound, it would be crucial to separate and evaluate the individual stereoisomers to fully understand their structure-activity relationships. The development of stereoselective syntheses would be essential to produce enantiomerically pure compounds for biological testing. The absolute configuration of the active stereoisomer would then become a key component of the pharmacophore model for that particular biological target.

Biological Activity and Mechanistic Pharmacology of 4 Acetoxy 1 Acetylamino Naphthalene and Its Analogues Excluding Clinical Studies

In Vitro Investigations into the Biological Modulatory Effects of Naphthalene (B1677914) Derivatives

The naphthalene scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. mdpi.comnih.govnih.gov These effects are often linked to their metabolites, which can interact with cellular macromolecules and influence various biochemical pathways. mdpi.com

Naphthalene derivatives have been extensively studied for their ability to inhibit various enzymes, a key mechanism underlying their therapeutic potential. While specific enzymatic inhibition data for 4-Acetoxy-1-(acetylamino)naphthalene is not prominently available, research on analogous compounds provides significant insights into the potential activities of this class of molecules.

One area of significant interest is the inhibition of proteins in the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, promoting cell survival. nih.gov Inhibition of Mcl-1 is a validated strategy to induce apoptosis in cancer cells. nih.govnih.gov Although direct inhibition by this compound has not been detailed, the naphthalene core is a feature in various enzyme inhibitors.

Other enzymatic targets for naphthalene derivatives include:

Tubulin Polymerization: Certain sulphonamide derivatives bearing a naphthalene moiety have been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division. Compound 5c, for instance, exhibited an IC₅₀ value of 2.8 μM for tubulin polymerization inhibition. tandfonline.com

Cyclooxygenase (COX): Naphthalene derivatives have been synthesized and tested for their ability to inhibit COX enzymes, which are involved in inflammation. Compounds 4 and 6b, at a 10 µM concentration, showed significant inhibition of both COX-1 and COX-2. tandfonline.com

Cholinesterases: A naphthalene derivative, compound 3a, was identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 12.53 μM and 352.42 μM, respectively, suggesting potential applications in neurodegenerative disease research. nih.gov

Kinases: Naphthalene-chalcone hybrids have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Compound 2j inhibited VEGFR-2 with an exceptionally low IC₅₀ of 0.098 µM. nih.gov

Table 1: Enzymatic Inhibition by Naphthalene Derivatives

Compound/Derivative Class Target Enzyme IC₅₀ Value Reference
Sulphonamide-naphthalene (5c) Tubulin Polymerization 2.8 µM tandfonline.com
Naphthalene-methylsulfonamido (4) COX-2 65% inhibition at 10 µM tandfonline.com
Naphthalene-methylsulfonamido (6b) COX-1 87% inhibition at 10 µM tandfonline.com
Naphthalene derivative (3a) Acetylcholinesterase (AChE) 12.53 µM nih.gov
Naphthalene-chalcone (2j) VEGFR-2 0.098 µM nih.gov

Naphthalene derivatives exert their biological effects not only through direct enzyme inhibition but also by modulating complex intracellular signaling pathways. These interactions can lead to a cascade of events affecting cell survival, proliferation, and other fundamental processes.

Key signaling pathways modulated by naphthalene-based compounds include:

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when overexpressed and constitutively activated, is associated with poor outcomes in cancers like triple-negative breast cancer. A series of naphthalene derivatives were synthesized and found to inhibit the STAT3 signaling pathway. One compound, SMY002, was shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation. researchgate.net

Akt/mTOR Pathway: The Akt/mTOR signaling cascade is crucial for cell growth and survival. Naphthalimide-polyamine conjugates have been observed to trigger autophagy in HepG2 cells by modulating this pathway. researchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cellular processes. A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was found to induce apoptosis in gastric cancer cells by increasing the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK. nih.gov

Receptor Binding: While direct receptor binding data for this compound is limited, studies on analogues provide valuable information. For instance, 4-acetoxy-N-ethyl-N-n-propyltryptamine (4-AcO-EPT), a prodrug for the psychedelic 4-hydroxy-N-ethyl-N-n-propyltryptamine (4-HO-EPT), has been studied for its receptor binding profile. The active metabolite, 4-HO-EPT, shows significantly stronger binding than its acetylated precursor at multiple receptors, particularly exhibiting potent agonism at the 5-HT₂ₐ receptor with an EC₅₀ of 4.24 nM. nih.gov

The enzymatic and signaling pathway modulations by naphthalene derivatives translate into tangible effects on cellular behavior, most notably the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction: Many naphthalene derivatives have demonstrated pro-apoptotic activity in cancer cell lines.

Naphthalene-chalcone derivative 2j induced apoptosis in 14.23% of A549 lung cancer cells and disrupted the mitochondrial membrane potential. nih.gov

The compound NTDMNQ was shown to induce mitochondrial-related apoptosis in AGS gastric cancer cells, an effect linked to the production of reactive oxygen species (ROS). nih.gov

Sulphonamide derivative 5c was also found to induce apoptosis in MCF-7 breast cancer cells. tandfonline.com

The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by a reduction in the mitochondrial membrane potential (ΔΨm) and subsequent activation of caspases, such as caspase-3. nih.govmdpi.com

Cell Cycle Modulation: Disruption of the cell cycle is another key anti-proliferative mechanism of naphthalene compounds.

The tubulin polymerization inhibitor 5c was shown to arrest the cell cycle at the G2/M phase in MCF-7 cells, which is consistent with its mechanism of disrupting microtubule formation. tandfonline.com

The compound 13-acetoxyrolandrolide caused an increase in the population of HT-29 colon cancer cells in the G1-phase, indicating a block in cell-cycle progression. nih.gov

Table 2: Cellular Activities of Naphthalene Derivatives in Vitro

Derivative Class Cell Line Cellular Effect Mechanism Reference
Naphthalene-chalcone (2j) A549 (Lung Cancer) Apoptosis, Mitochondrial membrane disruption Inhibition of VEGFR-2 nih.gov
Sulphonamide-naphthalene (5c) MCF-7 (Breast Cancer) G2/M cell cycle arrest, Apoptosis Tubulin polymerization inhibition tandfonline.com
Naphthoquinone (NTDMNQ) AGS (Gastric Cancer) Mitochondrial-related apoptosis ROS-mediated MAPK/Akt/STAT3 modulation nih.gov
13-acetoxyrolandrolide HT-29 (Colon Cancer) G1 phase arrest, Apoptosis K-Ras and IKKβ inhibition, Mitochondrial dysfunction nih.gov

Naphthalene derivatives represent a promising class of antimicrobial and antifungal agents. researchgate.net Their efficacy stems from several mechanisms that target essential cellular structures and pathways in microbes. The lipophilic nature of the naphthalene ring often enhances the ability of these compounds to penetrate the lipid membranes of bacteria and fungi. ijpsjournal.com

Antifungal Mechanisms: A primary target for many naphthalene-based antifungals is the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane.

Compounds like Naftifine and Terbinafine act by inhibiting the enzyme squalene (B77637) epoxidase. ijpsjournal.comijpsjournal.com This blockade prevents the conversion of squalene to lanosterol, a precursor of ergosterol. The resulting ergosterol depletion and toxic accumulation of squalene disrupt the fungal cell membrane, leading to cell death. ijpsjournal.comijpsjournal.com

Naphthalene hydrazone derivatives have been synthesized as potential squalene epoxidase inhibitors and have shown potent activity against Candida albicans, in some cases exceeding that of standard drugs like naftifine. ijpsjournal.com

Other derivatives, such as certain 1,4-naphthoquinones, have also demonstrated significant antifungal effects against various Candida species and other fungi. researchgate.net

Antimicrobial Mechanisms: The antibacterial action of naphthalene derivatives is also multifaceted.

The delocalization of π electrons in some naphthalene-conjugated Schiff bases increases their lipophilicity, facilitating passage through the bacterial cell membrane. ijpsjournal.com

Naphthalene oxides can react with the sulfhydryl groups of cysteine residues in bacterial proteins via S(_N)1 and S(_N)2 mechanisms, while naphthoquinones can undergo Michael addition reactions, disrupting protein function. ijpsjournal.com

Various synthetic naphthalene derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comijpsjournal.com

Biotransformation and Metabolic Pathways of Naphthalene Acetylated Compounds in In Vitro Biological Systems

The biological effects of naphthalene and its derivatives, including acetylated forms, are intrinsically linked to their metabolic transformation. In vitro studies using biological systems like human and rat liver microsomes have elucidated the primary metabolic pathways.

The metabolism of naphthalene is predominantly initiated by cytochrome P450 (CYP) monooxygenases. scialert.netnih.gov This first step involves the oxidation of the aromatic ring to form a highly reactive and unstable 1,2-epoxide (naphthalene-1,2-oxide). scialert.netresearchgate.net This electrophilic intermediate is a critical juncture in the metabolic pathway and is considered central to the toxicity of naphthalene. scialert.net

From the epoxide intermediate, several metabolic routes are possible:

Detoxification Pathways:

Epoxide Hydrolase: The enzyme microsomal epoxide hydrolase can convert the epoxide to the more stable trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol). nih.gov

Glutathione (B108866) Conjugation: Glutathione-S-transferases (GSTs) can conjugate the epoxide with glutathione (GSH), forming glutathione conjugates that are eventually excreted as mercapturic acids. This is a major detoxification pathway. nih.govnih.gov

Formation of Other Metabolites:

Rearrangement to Naphthols: The epoxide can non-enzymatically rearrange to form 1-naphthol (B170400) and, to a lesser extent, 2-naphthol (B1666908). nih.govnih.gov

Further Oxidation: These primary metabolites can undergo further oxidation. For example, 1-naphthol can be oxidized by CYP enzymes (notably CYP1A2 and CYP2D6*1) to form 1,4-naphthoquinone. nih.gov Dihydrodiol can also be further metabolized, though it is a less efficient substrate than the naphthols. nih.gov

Studies with human liver microsomes have identified CYP1A2 as the most efficient isoform for producing dihydrodiol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production. nih.govresearchgate.net The presence of alkyl substituents on the naphthalene ring can shift the metabolism towards oxidation of the side chain at the expense of aromatic ring oxidation. nih.gov While specific data on the complete biotransformation of this compound is sparse, it is expected to undergo hydrolysis of the acetoxy group to a hydroxyl group, followed by the established naphthalene metabolic pathways. The acetylamino group would also influence the metabolic profile.

Pharmacokinetic and Pharmacodynamic Profiling in Non-Human In Vivo Models (Focus on mechanistic insights, not therapeutic efficacy in humans)

To understand the disposition and mechanistic action of naphthalene compounds in a whole organism, non-human in vivo models, primarily rodents, are used. A key tool in this research is the development of physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov

PBPK models are mathematical representations that describe the absorption, distribution, metabolism, and elimination (ADME) of a chemical in the body. nih.gov For naphthalene, these models have been developed for mice and rats to simulate its uptake and biotransformation following oral or intraperitoneal administration. nih.gov

Key mechanistic insights from these models include:

Metabolite Circulation: The models incorporate the circulation of both the parent compound (naphthalene) and its reactive intermediate, naphthalene oxide. This is crucial because the toxicity of naphthalene is often caused by the formation of this reactive metabolite in one organ (like the liver) and its subsequent transport to a target organ (like the lung) where it exerts its toxic effects. nih.gov

Predicting Internal Dose and Target Organ Effects: The PBPK models can accurately predict the amount of excreted metabolites (like mercapturates) and the extent of covalent binding of reactive metabolites to proteins in the liver and lung. nih.gov This allows for a more accurate estimation of the internal dose at the site of toxicity than simply relying on the administered external dose.

Species Differences: PBPK models highlight significant species differences in naphthalene metabolism and susceptibility. For example, microsomal preparations from mouse lung tissue metabolize naphthalene much more rapidly than those from rats or rhesus macaques, which helps explain the species-specific toxicity observed in the respiratory tract. nih.gov

In vivo studies in rats using azo compounds structurally similar to naphthalene derivatives have shown that after oral administration, the unchanged substrate along with its reduction and acetylation products can be detected in the blood plasma, indicating systemic absorption and metabolism. nih.gov An in vivo trial with a naphthalene derivative (compound 3a) in mice demonstrated that the compound could significantly reduce AChE levels in the brain, corroborating in vitro findings. nih.gov These non-human models are essential for bridging the gap between in vitro biochemical effects and potential physiological outcomes, providing crucial mechanistic insights without assessing human therapeutic efficacy.

Investigation of Specific Molecular Targets and Pathways Affected by Naphthalene Acetylated Compounds

The molecular mechanisms underlying the biological activities of acetylated naphthalene derivatives, such as this compound, are a subject of ongoing scientific inquiry. While direct studies on this specific compound are limited, research on structurally similar molecules, including various naphthalene derivatives, provides valuable insights into their potential molecular targets and the signaling pathways they may modulate. The anti-inflammatory and other pharmacological effects of these compounds are often attributed to their interaction with key enzymes and transcription factors involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Research on 2-substituted-1-naphthol derivatives has demonstrated their potential as inhibitors of both COX-1 and COX-2. nih.gov The structure-activity relationship studies of these compounds have revealed that the substitution pattern on the naphthalene ring is crucial for their inhibitory activity. For instance, studies on naphthol derivatives have indicated that a hydroxyl group at the C-1 position of the naphthalene nucleus can enhance inhibitory activity towards COX-2 through hydrogen bonding with key amino acid residues, such as Valine 523, within the enzyme's active site. nih.gov Conversely, the replacement of this hydroxyl group with a methoxy (B1213986) group has been shown to abolish this inhibitory effect. nih.gov

Given that this compound possesses an acetoxy group, a potential pro-drug form of a hydroxyl group, it is plausible that it could be hydrolyzed in vivo to the corresponding naphthol derivative, N-(4-hydroxy-1-naphthyl)acetamide. This metabolite could then potentially interact with and inhibit COX enzymes, contributing to an anti-inflammatory effect. However, without direct experimental evidence, this remains a scientifically-grounded hypothesis.

Table 1: Investigated Naphthalene Derivatives and their Effects on Cyclooxygenase

Compound/Derivative ClassEnzyme Target(s)Observed EffectReference
2-substituted-1-naphtholsCOX-1, COX-2Inhibition nih.gov
Naphthol derivatives with C-1 hydroxyl groupCOX-2Enhanced inhibition via H-bonding with Val 523 nih.gov
Naphthol derivatives with C-1 methoxy groupCOX-1, COX-2No inhibition nih.gov

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway represents another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. 5-Lipoxygenase (5-LOX) is a key enzyme in this pathway and is a validated target for anti-inflammatory drug development.

Significant findings have been reported for acetate (B1210297) derivatives of 1,4-dihydronaphthoquinones, which share a core naphthalene structure. Compounds such as 1-acetyl-2-n-butyl-4-methoxy-naphthalene and 1-acetyl-2,3-diethyl-4-methoxy-naphthalene have been identified as potent inhibitors of 5-lipoxygenase. sigmaaldrich.com This suggests that the acetylated naphthalene scaffold can effectively interact with the active site of 5-LOX. The inhibitory activity of these compounds highlights the potential for molecules like this compound to also target the LOX pathway. The presence of acetyl and acetoxy groups may influence the lipophilicity and electronic properties of the molecule, thereby affecting its binding affinity to the enzyme.

Table 2: Investigated Acetylated Naphthalene Derivatives and their Effects on 5-Lipoxygenase

CompoundEnzyme TargetObserved EffectReference
1-acetyl-2-n-butyl-4-methoxy-naphthalene5-LipoxygenaseInhibition sigmaaldrich.com
1-acetyl-2,3-diethyl-4-methoxy-naphthalene5-LipoxygenaseInhibition sigmaaldrich.com

Modulation of Nuclear Factor-kappaB (NF-κB) Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory agents.

While direct studies on this compound are not available, research on other acetylated compounds provides a basis for potential activity. For instance, 1'-Acetoxychavicol acetate (ACA), another natural product bearing an acetate group, has been shown to be a potent inhibitor of NF-κB activity. ncats.io ACA was found to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. ncats.io Similarly, the aromatic ketone 4'-hydroxychalcone (B163465) has been demonstrated to inhibit TNFα-induced NF-κB activation by preventing the degradation of IκBα. nih.gov These findings suggest that compounds with similar structural features might interfere with the NF-κB pathway at various points.

Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are critical in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Dysregulation of these pathways is associated with various inflammatory diseases and cancers. Natural products are known to target the MAPK signaling pathway. nih.gov The activation of this pathway can trigger processes like cell proliferation and differentiation. nih.gov

Although specific data for this compound is lacking, the general class of naphthalene-containing compounds has been investigated for its effects on MAPK pathways. The intricate network of MAPK signaling presents multiple potential targets for small molecules. The structural characteristics of acetylated naphthalene derivatives could facilitate interactions with specific kinases within these cascades, although further research is required to elucidate any such effects.

Applications in Advanced Chemical and Biochemical Research

Utilization of 4-Acetoxy-1-(acetylamino)naphthalene as a Synthetic Intermediate for Complex Molecules

Naphthalene (B1677914) derivatives serve as crucial building blocks and synthetic intermediates in organic chemistry for the construction of more complex molecular architectures. The inherent aromaticity and reactivity of the naphthalene ring system, combined with the directing effects of its substituents, make it a versatile starting point for multi-step syntheses.

Researchers have developed numerous synthetic pathways that leverage naphthalene precursors. For instance, a four-step, transition-metal-free synthesis has been developed to create tetracyclic 14-aza-12-oxasteroids starting from 2-naphthol (B1666908) analogues. mdpi.com This process involves key reactions such as the Bucherer reaction to form 2-naphthylamines, followed by selective C-acetylation and reduction to create the necessary amino-alcohol intermediate. mdpi.com Similarly, other naphthalene derivatives are employed in the synthesis of bioactive compounds, including those with anti-inflammatory and antimicrobial properties. rasayanjournal.co.inekb.eg The functional groups on this compound, specifically the acetoxy and acetylamino groups, are amenable to a variety of chemical transformations, positioning the compound as a potential intermediate for creating novel, complex molecules. The synthesis of novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts, for example, starts from 1,4-dihydroxy-2-naphthoic acid and involves multiple steps including alkylation, reduction, and substitution, highlighting the synthetic versatility of such scaffolds. mdpi.com

Role of Naphthalene Derivatives in Probe Development for Biological Systems and Chemical Biology Research

Naphthalene derivatives are exceptionally valuable in the development of fluorescent probes for chemical biology and bio-imaging. nih.govresearchgate.net Their rigid, planar, and conjugated π-electron system often results in desirable photophysical properties, including high quantum yields and excellent photostability. nih.gov These characteristics make them ideal candidates for designing sensors that can detect specific analytes like metal ions or biomolecules within complex biological environments. nih.govtandfonline.com

The principle behind their function as probes often involves mechanisms like Intramolecular Charge Transfer (ICT), where the fluorescence properties change significantly upon binding to a target. researchgate.net The spectral properties of naphthalene-based fluorophores are highly dependent on the type, number, and position of substituents on the naphthalene ring. researchgate.netniscpr.res.in For example, attaching electron-donating and electron-accepting groups can tune the emission wavelength and intensity. researchgate.net This tunability allows for the rational design of probes with specific functions.

Naphthalene-based probes have been successfully developed for various applications:

Ion Detection: Schiff-base naphthalene derivatives have been synthesized as "turn-on" fluorescent sensors for detecting metal ions like Zn²⁺ and Al³⁺ with high sensitivity and selectivity. tandfonline.commdpi.com

Cell Imaging: Certain fluorescent naphthylamines and their derivatives are used as dyes for visualizing cellular components and monitoring processes in real-time. nih.gov Highly fluorescent distyrylnaphthalene derivatives, for example, have been employed as membrane-specific dyes. nih.gov

Biomolecule Sensing: Due to their hydrophobic nature, naphthalene-based probes can be designed to selectively bind to target biomolecules, enabling their detection and study. nih.gov

Naphthalene Derivative TypeApplicationKey Feature/MechanismReference
Schiff-Base DerivativesFluorescent sensor for Zn²⁺Chelation Enhanced Fluorescence (CHEF) tandfonline.com
DistyrylnaphthalenesVisualization of cellular membranesHigh fluorescence and affinity for membranes nih.gov
General Substituted NaphthalenesProbes in organized media (micelles)Changes in fluorescence emission upon incorporation niscpr.res.in
Push-Pull Dyes (e.g., FDDNP)Labeling protein aggregates (e.g., in Alzheimer's)Solvatochromism and specific binding properties mdpi.comresearchgate.net

Potential in Materials Science Research (e.g., organic semiconductors, fluorescence, electron acceptors)

The unique electronic and photophysical properties of the naphthalene scaffold have led to its widespread investigation in materials science. nih.gov Naphthalene derivatives are explored for their potential in organic electronics, particularly as organic semiconductors, fluorescent materials, and electron acceptors.

Organic Semiconductors: Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductor materials. alfa-chemistry.comthieme-connect.com Their high electron affinity, chemical stability, and strong intermolecular π-π interactions enable efficient charge transport, making them suitable for organic thin-film transistors (OTFTs). thieme-connect.comrsc.org The performance of these materials can be tuned by modifying the N-substituent alkyl chains or by expanding the π-conjugated core. thieme-connect.com Research has shown that using enantiopure NDI derivatives can lead to a significant increase in electron mobility compared to their racemic mixtures. rsc.org

Fluorescence and OLEDs: The strong fluorescence of many naphthalene derivatives makes them useful for applications in organic light-emitting diodes (OLEDs). nih.govalfa-chemistry.com They can be used as emitters or as host materials in the emissive layer to enhance device stability and lifetime. alfa-chemistry.com For instance, certain distyrylnaphthalene derivatives have been used as dopants in OLEDs. nih.gov The introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene ring has been shown to shift absorption to longer wavelengths and increase fluorescence intensities. mdpi.com

Electron Acceptors: The electron-deficient nature of some naphthalene derivatives, particularly NDIs and those substituted with electron-withdrawing groups, makes them effective electron acceptors. mdpi.comrsc.org They are used as non-fullerene acceptors in organic photovoltaic (OPV) cells. acs.org Fullerene derivatives incorporating a naphthalene moiety have also been synthesized and tested as electron acceptors in polymer-based solar cells. acs.org

Material ApplicationNaphthalene Derivative ClassKey PropertyReference
n-Type Organic SemiconductorsNaphthalene Diimides (NDIs)High electron affinity, good charge carrier mobility alfa-chemistry.comthieme-connect.com
Organic Light-Emitting Diodes (OLEDs)Distyrylnaphthalenes, various functionalized naphthalenesStrong fluorescence, good thermal/electrochemical stability nih.govalfa-chemistry.com
Electron Acceptors (in OPVs)NDIs, Fullerene-naphthalene adductsLow LUMO energy levels, good electron transport thieme-connect.comacs.org

Contribution to the Understanding of Structure-Function Relationships in Naphthalene Scaffolds

The naphthalene ring is an excellent scaffold for studying structure-activity relationships (SAR) and structure-property relationships. Its relatively simple and rigid structure allows for systematic modifications, and the effects of these changes on the molecule's function can be studied in detail. The properties of a naphthalene derivative are strongly dependent on the number, type, and position of its substituent groups. researchgate.net

SAR studies are critical in medicinal chemistry for optimizing drug candidates. In the context of naphthalene derivatives, extensive SAR studies have been conducted to develop potent agents for various therapeutic areas.

Anticancer Agents: Naphthalene diimides (NDIs) have been extensively studied as G-quadruplex-targeting anticancer drugs. nih.govacs.org By synthesizing and testing over 200 analogues—including disubstituted, trisubstituted, tetrasubstituted, and dimeric versions—researchers have established clear relationships between the substitution pattern and the ability to bind and stabilize G-quadruplex DNA structures, leading to antiproliferative activity. nih.govresearchgate.net

Antimicrobial Agents: Numerous studies have explored the SAR of naphthalene derivatives to develop new antimicrobial compounds. rasayanjournal.co.inmdpi.com For example, studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives revealed that specific substitutions on the benzylidene amino segment were crucial for activity against a range of bacteria and fungi. ijpsjournal.com Similarly, SAR analysis of naphthalene-chalcone hybrids has helped identify features that enhance antibacterial, antifungal, and anticancer activity. nih.gov

In materials science, structure-property relationship studies allow for the fine-tuning of electronic and optical properties. For example, it has been demonstrated that attaching donor and acceptor groups at the 2 and 6 positions of the naphthalene ring significantly enhances fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net The 1,4-disubstitution pattern of this compound, featuring an electron-donating amino group (acetylamino) and an electron-withdrawing acetoxy group, represents a specific arrangement that would be expected to confer distinct electronic and photophysical properties based on established structure-function principles for this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Acetoxy-1-(acetylamino)naphthalene with high purity?

  • Methodological Answer : Synthesis typically involves acetylation of precursor naphthalene derivatives under controlled conditions. Key steps include:

  • Precursor Selection : Start with 1-aminonaphthalene derivatives, ensuring proper functional group protection (e.g., using acetic anhydride for acetylation).
  • Reaction Optimization : Employ anhydrous conditions with catalysts like pyridine to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification : Use column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Verify purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
    • Reference : Similar protocols for naphthalene derivatives are detailed in studies on fluorogenic substrates and acetylation reactions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to stressors (e.g., heat, light, humidity) and analyze degradation products using LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life. For example, store samples at 40°C/75% relative humidity and compare to controls at -20°C.
  • Spectroscopic Monitoring : Track changes in UV-Vis absorption peaks (e.g., λmax shifts) indicative of structural alterations.
    • Reference : Stability protocols align with toxicological study guidelines for naphthalene derivatives .

Advanced Research Questions

Q. What experimental designs are critical for resolving contradictions in toxicological data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Conduct in vivo/in vitro studies across multiple doses (e.g., 0.1–100 mg/kg) to identify non-linear effects.
  • Confounder Control : Use stratified randomization for animal studies to account for variables like age, sex, and genetic background.
  • Bias Mitigation : Apply risk-of-bias tools (e.g., Table C-6/C-7) to assess study quality. For example, verify randomization and blinding in animal exposure experiments .
    • Data Analysis : Use meta-regression to reconcile discrepancies between epidemiological and mechanistic studies.

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and identify metabolites via LC-MS/MS.
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in urine/feces.
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict interaction sites with enzymes like acetyltransferases.
    • Reference : Similar approaches are used for naphthalene derivatives in pharmacokinetic studies .

Q. What strategies are effective for detecting this compound in environmental or biological samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) for environmental water samples or protein precipitation for serum.
  • Analytical Techniques : Employ GC-MS (gas chromatography-mass spectrometry) with electron ionization or HPLC coupled with fluorescence detection (if the compound exhibits native fluorescence).
  • Limit of Detection (LOD) Optimization : Spike samples with internal standards (e.g., deuterated analogs) to improve quantification accuracy.
    • Reference : Biomonitoring protocols from toxicological profiles for related compounds .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the genotoxicity of this compound?

  • Methodological Answer :

  • Replicate Key Studies : Prioritize replication of high-impact studies using standardized protocols (e.g., OECD Test Guidelines 471/473).
  • Mechanistic Follow-Up : Perform comet assays (single-cell gel electrophoresis) to detect DNA strand breaks and compare with Ames test results.
  • Confidence Grading : Assign confidence levels (e.g., High/Moderate/Low) based on study design rigor, as outlined in risk-of-bias frameworks .

Research Gaps and Future Directions

Q. What are the prioritized data needs for advancing the safety assessment of this compound?

  • Methodological Answer :

  • Long-Term Carcinogenicity Studies : Conduct 2-year bioassays in rodents, adhering to EPA guidelines for dosing and histopathology.
  • Susceptible Populations : Investigate age- or disease-specific metabolic differences using human induced pluripotent stem cell (iPSC)-derived hepatocytes.
  • Environmental Fate Analysis : Model partitioning coefficients (e.g., log KOW) and degradation half-lives in soil/water systems.
    • Reference : Data gaps identified in CERCLA-mandated assessments for naphthalene derivatives .

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4-Acetoxy-1-(acetylamino)naphthalene
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Reactant of Route 2
4-Acetoxy-1-(acetylamino)naphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.